molecular formula C7H10N4O B8386053 2,6-Diamino-N-methyl-isonicotinamide

2,6-Diamino-N-methyl-isonicotinamide

Katalognummer: B8386053
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: XFIRQSQOIUNZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-N-methyl-isonicotinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is the subject of ongoing investigation, its core structure is related to other isonicotinamide derivatives that have been explored as inhibitors for key enzymatic targets . Compounds within this chemical class have shown relevance in the study of enzymes like beta-secretase (BACE-1), which is a target in Alzheimer's disease research, and Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers . The structural features of the isonicotinamide scaffold, including diamino substitutions, are often leveraged to optimize binding affinity and selectivity in drug discovery efforts . Researchers may value this compound as a building block or intermediate for the synthesis of more complex molecules, or as a tool compound for probing biological mechanisms. As with all research chemicals, handling should adhere to strict safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

2,6-diamino-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H10N4O/c1-10-7(12)4-2-5(8)11-6(9)3-4/h2-3H,1H3,(H,10,12)(H4,8,9,11)

InChI-Schlüssel

XFIRQSQOIUNZAW-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=NC(=C1)N)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound is closely related to methyl 2,6-diaminoisonicotinate (CAS 98547-97-8) and 2,6-diaminoisonicotinic acid. Key structural differences include:

  • 2,6-Diamino-N-methyl-isonicotinamide: Contains an N-methyl amide (-CONHCH₃) at position 4.
  • Methyl 2,6-diaminoisonicotinate: Features a methyl ester (-COOCH₃) at position 4.
  • 2,6-Diaminoisonicotinic acid: Has a carboxylic acid (-COOH) group at position 4.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Predicted Solubility (Water) LogP (Calculated)
2,6-Diamino-N-methyl-isonicotinamide C₆H₈N₄O 152.16 Amide (-CONHCH₃), 2,6-diamino Moderate (polar solvents) -0.85
Methyl 2,6-diaminoisonicotinate C₇H₉N₃O₂ 167.17 Ester (-COOCH₃), 2,6-diamino Low (lipophilic) 0.12
2,6-Diaminoisonicotinic acid C₆H₅N₃O₂ 151.12 Carboxylic acid (-COOH), 2,6-diamino High (pH-dependent) -1.34
  • Solubility : The amide’s N-methyl group reduces hydrogen-bonding capacity compared to primary amides but retains moderate polarity. The ester’s -COOCH₃ group lowers water solubility, while the carboxylic acid exhibits pH-dependent solubility due to ionization.
  • Lipophilicity (LogP) : The ester’s higher LogP (0.12) reflects increased lipophilicity, whereas the amide (-0.85) and acid (-1.34) are more hydrophilic.

Reactivity and Stability

  • Hydrolysis : The ester is prone to hydrolysis under acidic/basic conditions, yielding the carboxylic acid. The amide is more stable, requiring harsh conditions for cleavage.
  • Synthetic Utility : The amide’s stability makes it preferable for prolonged reactions, while the ester serves as a transient intermediate in synthetic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diamino-N-methyl-isonicotinamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting with 2,6-diaminonicotinic acid derivatives (structural analogs), methylamine or its precursors may be introduced under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to facilitate N-methylation . Purification typically involves column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol) to isolate the target compound. Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Key Parameters for Synthesis
Solvent System
Reaction Temperature
Purification Method
Purity Validation

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2,6-Diamino-N-methyl-isonicotinamide?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylamino group and aromatic proton environments. For example, the N-methyl signal typically appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR . Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (theoretical m/z 153.14) . X-ray crystallography may resolve crystallographic packing but requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,6-Diamino-N-methyl-isonicotinamide across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

Standardize Assay Protocols : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

Triangulate Data : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies to cross-validate binding affinities .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, accounting for outliers .

Q. What computational strategies predict the reactivity and interaction mechanisms of 2,6-Diamino-N-methyl-isonicotinamide in catalytic processes?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reactive sites. For catalytic interactions:

  • Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., water/DMSO) to assess stability under physiological conditions.
  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases), focusing on hydrogen bonding with the amide and amino groups .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic analogs .

Q. How can researchers validate the stability of 2,6-Diamino-N-methyl-isonicotinamide under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere.
  • pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC-UV analysis to detect degradation products .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via ¹H NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.